molecular formula C14H16N2O2S B14315265 Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate CAS No. 112798-13-7

Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate

Cat. No.: B14315265
CAS No.: 112798-13-7
M. Wt: 276.36 g/mol
InChI Key: BPJWSKWYXGFWDB-UHFFFAOYSA-N
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Description

Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate is a chemical compound with a complex structure that includes an ethyl ester, an aminophenyl group, and a pyrrole ring connected via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the aminophenyl-pyrrole intermediate with an appropriate thiol compound.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminophenyl group or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate involves its interaction with molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and π-π interactions with target proteins, while the pyrrole ring can participate in electron transfer reactions. The sulfanyl linkage may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate: Similar structure with a pyrazole ring instead of a pyrrole ring.

    Ethyl 1-(2-aminophenyl)-1H-indole-3-carboxylate: Contains an indole ring, which is another heterocyclic aromatic compound.

Uniqueness

Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate is unique due to its specific combination of functional groups and the presence of a sulfanyl linkage, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

112798-13-7

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

ethyl 2-[1-(2-aminophenyl)pyrrol-2-yl]sulfanylacetate

InChI

InChI=1S/C14H16N2O2S/c1-2-18-14(17)10-19-13-8-5-9-16(13)12-7-4-3-6-11(12)15/h3-9H,2,10,15H2,1H3

InChI Key

BPJWSKWYXGFWDB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=CC=CN1C2=CC=CC=C2N

Origin of Product

United States

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